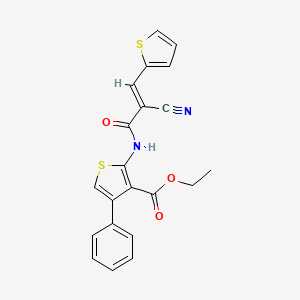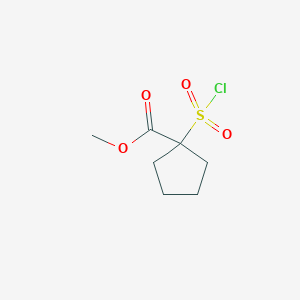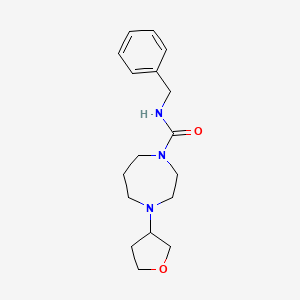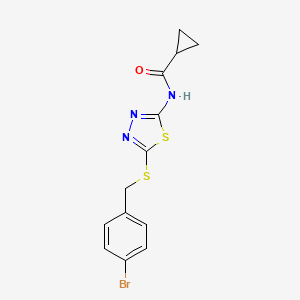![molecular formula C7H4F4O3 B2436570 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione CAS No. 2138154-95-5](/img/structure/B2436570.png)
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione, also known as TFOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFOD is a spiroketone that contains a spirocyclic ring system, which makes it an interesting molecule to study.
作用機序
The mechanism of action of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is not fully understood. However, it has been suggested that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may act as an inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione exhibits cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has antitumor activity in mouse models of breast and lung cancer.
実験室実験の利点と制限
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a useful molecule for lab experiments due to its unique spirocyclic structure and potential applications in various fields. However, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a relatively complex molecule to synthesize, which may limit its use in certain experiments. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is cytotoxic and may pose a risk to researchers working with the compound.
将来の方向性
There are several future directions for research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione. One direction is the synthesis of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione derivatives with improved anticancer activity and reduced cytotoxicity. Another direction is the development of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione-based materials with unique properties, such as spirocyclic polymers with high thermal stability. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may have potential applications in other fields, such as catalysis and electronics, which warrant further investigation.
In conclusion, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a spiroketone that has gained significant attention in the scientific community due to its potential applications in various fields. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may lead to the development of new materials and anticancer agents with unique properties.
合成法
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione can be synthesized using several methods, including the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclohexanedione in the presence of a base. Another method involves the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclopentanedione in the presence of a base. Both methods produce 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione in moderate to good yields.
科学的研究の応用
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a building block for the synthesis of complex molecules. In materials science, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a monomer for the synthesis of spirocyclic polymers. In medicinal chemistry, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its potential as an anticancer agent.
特性
IUPAC Name |
2,2,3,3-tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3/c8-6(9)2-5(7(6,10)11)1-3(12)14-4(5)13/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRHRKDBGRTCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C12CC(C2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)

![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)
